molecular formula C13H14BrNOS2 B14693079 3-(4-Bromo-m-tolyl)-5-propylrhodanine CAS No. 23517-67-1

3-(4-Bromo-m-tolyl)-5-propylrhodanine

Cat. No.: B14693079
CAS No.: 23517-67-1
M. Wt: 344.3 g/mol
InChI Key: KCYOLTMYVQUMST-UHFFFAOYSA-N
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Description

3-(4-Bromo-m-tolyl)-5-propylrhodanine is a chemical compound with the molecular formula C10H8BrNOS2 It is a derivative of rhodanine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-m-tolyl)-5-propylrhodanine typically involves the reaction of 4-bromo-m-tolyl isothiocyanate with propylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-m-tolyl)-5-propylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted rhodanine derivatives.

Scientific Research Applications

3-(4-Bromo-m-tolyl)-5-propylrhodanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-m-tolyl)-5-propylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-m-tolyl)-5-propylrhodanine
  • 3-(4-Fluoro-m-tolyl)-5-propylrhodanine
  • 3-(4-Methyl-m-tolyl)-5-propylrhodanine

Uniqueness

3-(4-Bromo-m

Properties

CAS No.

23517-67-1

Molecular Formula

C13H14BrNOS2

Molecular Weight

344.3 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H14BrNOS2/c1-3-4-11-12(16)15(13(17)18-11)9-5-6-10(14)8(2)7-9/h5-7,11H,3-4H2,1-2H3

InChI Key

KCYOLTMYVQUMST-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

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